molecular formula C15H18N2O2 B11857365 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid CAS No. 773125-13-6

3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid

Cat. No.: B11857365
CAS No.: 773125-13-6
M. Wt: 258.32 g/mol
InChI Key: FCNYTXHQHPRBFQ-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a naphthalene ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The naphthalene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.

    Alkylation: The amino-naphthalene derivative undergoes alkylation with a suitable halogenated propanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions.

Comparison with Similar Compounds

  • 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
  • 3-Amino-3-(4-fluorophenyl)propanoic acid
  • 3-Amino-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid

Comparison: 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct electronic and steric properties. These features enhance its potential as a fluorescent probe and its ability to interact with biological targets, setting it apart from other similar compounds.

Biological Activity

3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid (CAS Number: 773125-13-6) is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N2_2O2_2 with a molecular weight of approximately 258.32 g/mol. It features an amino group and a naphthalene derivative, which are key components influencing its biological activity.

PropertyValue
Molecular FormulaC15_{15}H18_{18}N2_2O2_2
Molecular Weight258.32 g/mol
CAS Number773125-13-6
Purity>97%

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study evaluating various monomeric alkaloids found that this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent effects against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilisModerate activity

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity ranged from moderate to high, indicating its potential as a therapeutic agent in treating fungal infections .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the dimethylamino group attached to the naphthalene moiety enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Studies have shown that modifications to the naphthalene ring can significantly impact the compound's efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of naphthalene-based compounds, including this compound. The results indicated that specific substitutions on the naphthalene ring led to enhanced antibacterial activity against resistant strains of bacteria, highlighting the importance of SAR in drug development .

Properties

CAS No.

773125-13-6

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid

InChI

InChI=1S/C15H18N2O2/c1-17(2)14-8-7-11(13(16)9-15(18)19)10-5-3-4-6-12(10)14/h3-8,13H,9,16H2,1-2H3,(H,18,19)

InChI Key

FCNYTXHQHPRBFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N

Origin of Product

United States

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